molecular formula C10H10BrFO2 B13894374 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde

Cat. No.: B13894374
M. Wt: 261.09 g/mol
InChI Key: OHIKSLIDZBTJJN-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol . It is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a benzaldehyde core. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: NaOMe, KOtBu, in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

Scientific Research Applications

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is involved in the synthesis of potential drug candidates and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-isopropoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, facilitating nucleophilic addition reactions. The bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-6-fluoro-3-isopropoxybenzaldehyde is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

Molecular Formula

C10H10BrFO2

Molecular Weight

261.09 g/mol

IUPAC Name

2-bromo-6-fluoro-3-propan-2-yloxybenzaldehyde

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-9-4-3-8(12)7(5-13)10(9)11/h3-6H,1-2H3

InChI Key

OHIKSLIDZBTJJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=C(C=C1)F)C=O)Br

Origin of Product

United States

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